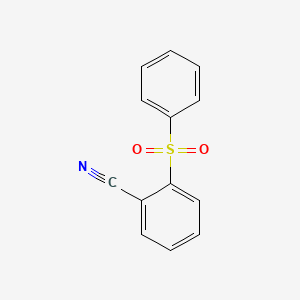

2-(Phenylsulfonyl)benzonitrile

CAS No.: 54737-49-4

Cat. No.: VC7980288

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54737-49-4 |

|---|---|

| Molecular Formula | C13H9NO2S |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | 2-(benzenesulfonyl)benzonitrile |

| Standard InChI | InChI=1S/C13H9NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H |

| Standard InChI Key | UZQXUSQOIXIJTE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N |

Introduction

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for 2-(phenylsulfonyl)benzonitrile is 2-(benzenesulfonyl)benzonitrile, reflecting the sulfonyl group bridging the benzene and benzonitrile moieties. Its molecular formula is C₁₃H₉NO₂S, with a molecular weight of 255.28 g/mol (calculated from PubChem data for analogous structures) .

Structural Features

The compound comprises:

-

A benzonitrile core (C₆H₄CN) with a sulfonyl group (-SO₂-) at the 2-position.

-

A phenyl group attached to the sulfonyl moiety, creating a planar, electron-deficient aromatic system.

X-ray crystallography data for related sulfonyl benzonitriles suggest a dihedral angle of ~60° between the benzene and benzonitrile rings, optimizing steric and electronic interactions .

Synthetic Methodologies

Organocatalytic [3+3] Benzannulation

A regioselective route to sulfonyl benzonitriles involves the reaction of α,β-unsaturated aldehydes (e.g., cinnamaldehyde) with 4-arylsulfonyl-2-butenenitriles under pyrrolidine catalysis .

Reaction Mechanism

-

Iminium Activation: The aldehyde forms an iminium intermediate with pyrrolidine, enhancing electrophilicity.

-

Conjugate Addition: The sulfonyl butenenitrile undergoes Michael addition at the C3 position, avoiding steric clashes with the phenylsulfonyl group.

-

Cyclization and Aromatization: Sequential H-shifts, aldol condensation, and oxidative aromatization yield the benzonitrile product .

Optimization Parameters

-

Catalyst: 20–30 mol% pyrrolidine.

-

Solvent: Chloroform (yield: 77–86%).

Physicochemical Properties

Computational Descriptors (PubChem)

| Property | Value |

|---|---|

| Molecular Weight | 255.28 g/mol |

| Exact Mass | 255.035 Da |

| Topological PSA | 65.5 Ų |

| LogP | 2.85 (predicted) |

| Hydrogen Bonding | Acceptors: 3; Donors: 0 |

Spectroscopic Data

-

¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.1 ppm), with sulfonyl-linked CH₂ protons at δ 4.2–4.5 ppm (for methylene-bridged analogs) .

-

IR: Strong absorptions at 2230 cm⁻¹ (C≡N), 1350/1150 cm⁻¹ (SO₂ asym/sym stretch) .

Functional Applications

Serine Hydrolase Inhibition

Sulfonyl acrylonitriles, including benzonitrile derivatives, inhibit enzymes like PME-1 (Protein Phosphatase Methylesterase-1) and APEH (Acyl-Peptide Hydrolase) .

Structure-Activity Relationships (SAR)

-

Sulfonyl Group: Critical for binding to catalytic serine residues.

-

Nitrile Moiety: Acts as an electrophilic warhead, forming covalent adducts with active-site nucleophiles .

Inhibitor Potency

| Compound | PME-1 IC₅₀ | APEH IC₅₀ |

|---|---|---|

| MB51 (2) | 10.8 μM | 6.2 μM |

| Optimized | <1 μM | >50 μM |

Selectivity is enhanced by introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring .

Future Directions

-

Synthetic Expansion: Developing enantioselective variants of the [3+3] benzannulation for chiral benzonitrile synthesis.

-

Therapeutic Exploration: Optimizing pharmacokinetic properties for neurodegenerative disease targets (e.g., Alzheimer’s) .

-

Material Science: Investigating sulfonyl benzonitriles as ligands in coordination polymers for catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume